molecular formula C10H11ClO2S B2367774 Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate CAS No. 34722-42-4

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate

Cat. No. B2367774
CAS RN: 34722-42-4
M. Wt: 230.71
InChI Key: SOZGVMJZDNRJJE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is an organic compound with the chemical formula C10H11ClO2S. It is a colorless liquid that is used in various scientific research applications. This compound is also known by its IUPAC name, methyl 2-(p-chlorobenzylthio)acetate.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is not well understood. However, it is believed to act as a thiol reagent, which can react with various functional groups such as aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate. However, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. This compound is also stable under normal laboratory conditions. However, it has some limitations, including its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for the use of Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate in scientific research. One area of interest is the development of new synthetic methods using this compound as a starting material. Another area of interest is the investigation of its antimicrobial activity against various microorganisms. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thioesters. This compound is also used as a starting material for the synthesis of other organic compounds.

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGVMJZDNRJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34722-42-4
Record name METHYL 2-(4-CHLOROBENZYLTHIO)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous acetone (100 ml), potassium carbonate (21 g), p-chlorobenzylmercaptan (19.5 ml), methyl chloroacetate (13.2 ml) and potassium iodide (0.1 g) are mixed in the cold. The mixture thus obtained is stirred and heated under reflux for 7 hours. It is cooled, the precipitate (K2CO3) is filtered off, the acetone is evaporated from the filtrate and the residue is taken up with ether. The ether solution is washed with 4 N NaOH and then with water until the wash waters have a neutral pH. The ether solution is then dried over MgSO4, the ether is evaporated and 34.5 g (100% yield) of methyl p-chlorobenzylmercapto-acetate are collected in the form of a chromatographically pure oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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